molecular formula C14H16ClF3N2O3 B2357311 tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate CAS No. 1387760-29-3

tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate

Cat. No.: B2357311
CAS No.: 1387760-29-3
M. Wt: 352.74
InChI Key: DGZPCPJFIWWLBQ-UHFFFAOYSA-N
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Description

Tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Carbamate Group: The reaction begins with the formation of the tert-butyl carbamate group. This is achieved by reacting tert-butyl chloroformate with an appropriate amine under basic conditions.

    Introduction of the Chlorinated Phenyl Ring: The next step involves the introduction of the 4-chloro-3-(trifluoromethyl)phenyl group. This can be accomplished through a nucleophilic aromatic substitution reaction, where the amine reacts with a chlorinated phenyl derivative.

    Coupling Reaction: The final step is the coupling of the carbamate and the chlorinated phenyl groups. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(benzyloxy)carbamate: Similar in structure but with a benzyloxy group instead of the chlorinated phenyl ring.

    tert-Butyl (3-hydroxypropyl)carbamate: Contains a hydroxypropyl group instead of the chlorinated phenyl ring.

    N-tert-Butoxycarbonyl)-4-iodoaniline: Features an iodoaniline group instead of the chlorinated phenyl ring.

Uniqueness

Tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate is unique due to the presence of both the chlorinated phenyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

tert-butyl N-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClF3N2O3/c1-13(2,3)23-12(22)19-7-11(21)20-8-4-5-10(15)9(6-8)14(16,17)18/h4-6H,7H2,1-3H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZPCPJFIWWLBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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